![molecular formula C8H7BrFN B2654055 5-bromo-7-fluoro-2,3-dihydro-1H-indole CAS No. 954258-03-8](/img/structure/B2654055.png)
5-bromo-7-fluoro-2,3-dihydro-1H-indole
Overview
Description
5-bromo-7-fluoro-2,3-dihydro-1H-indole, also known as 5-bromo-7-fluoro-1H-indole-2,3-dione, is a chemical compound with the CAS Number: 874830-75-8 . It has a molecular weight of 244.02 .
Synthesis Analysis
While specific synthesis methods for 5-bromo-7-fluoro-2,3-dihydro-1H-indole were not found, indole derivatives are generally synthesized using various methods . For instance, the Fischer indole synthesis method involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to form a hydrazone, which is then rearranged to the corresponding indole .Molecular Structure Analysis
The InChI code for 5-bromo-7-fluoro-2,3-dihydro-1H-indole is 1S/C8H3BrFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) . This indicates the presence of bromine, fluorine, nitrogen, oxygen, and hydrogen atoms in the molecule.Physical And Chemical Properties Analysis
5-bromo-7-fluoro-2,3-dihydro-1H-indole is a powder at room temperature .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral properties. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties. Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells. The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents. Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties, which can help in neutralizing harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties, making them useful in the treatment of various microbial infections .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activities, which can be beneficial in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes. They have been found to possess antidiabetic activities .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
properties
IUPAC Name |
5-bromo-7-fluoro-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEHMLBMHVDGEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-fluoro-2,3-dihydro-1H-indole | |
CAS RN |
954258-03-8 | |
Record name | 5-bromo-7-fluoro-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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